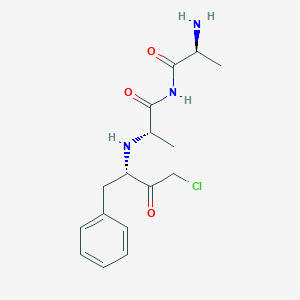

Alanyl-alanyl-phenylalanine chloromethyl ketone

Beschreibung

Covalent Modification of Serine Protease Active Sites

Alanyl-alanyl-phenylalanine chloromethyl ketone acts as a potent inhibitor through its ability to form irreversible covalent bonds with nucleophilic residues in the active sites of target proteases. This inhibitory mechanism primarily targets the catalytic triad found in serine proteases - specifically the nucleophilic serine residue that serves as the primary catalytic amino acid. The chloromethyl ketone warhead of AAP-CMK reacts preferentially with the active site serine, forming a stable alkyl-enzyme adduct that permanently disables the enzyme's catalytic function.

Serine proteases are characterized by the presence of a highly conserved catalytic triad, typically consisting of Ser-His-Asp residues arranged in a specific spatial configuration that facilitates nucleophilic attack on peptide bonds. These enzymes represent approximately one-third of all known proteases and are divided into distinct clans based on their structural contexts, including chymotrypsin-like proteases, subtilisin-like proteases, carboxypeptidase Y-like proteases, and Clp protease-like proteases. The specialized architecture of the active site creates an environment where the serine hydroxyl group becomes highly nucleophilic through proton transfer mechanisms involving the catalytic triad.

When AAP-CMK encounters a compatible serine protease, the peptide portion (Ala-Ala-Phe) binds to the corresponding substrate specificity pockets, positioning the reactive chloromethyl ketone moiety in close proximity to the catalytic serine residue. Crystallographic studies have demonstrated that the inhibitor forms a tetrahedral intermediate-like structure, mimicking the transition state of peptide hydrolysis. This binding arrangement triggers a nucleophilic attack by the activated serine hydroxyl group on the electrophilic carbon of the chloromethyl ketone, resulting in displacement of the chloride leaving group and formation of a stable covalent bond.

The selectivity of AAP-CMK for particular proteases is determined by the complementarity between the tripeptide portion of the inhibitor and the enzyme's substrate binding pockets. The phenylalanine residue in the P1 position confers specificity toward chymotrypsin-like proteases that prefer aromatic or bulky hydrophobic residues at this position.

Eigenschaften

CAS-Nummer |

102129-66-8 |

|---|---|

Molekularformel |

C16H22ClN3O3 |

Molekulargewicht |

339.82 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C16H22ClN3O3/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23)/t10-,11-,13-/m0/s1 |

InChI-Schlüssel |

ONICONPPGVXITG-GVXVVHGQSA-N |

SMILES |

CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N |

Andere CAS-Nummern |

102129-66-8 |

Synonyme |

AAF-chloromethylketone AAF-CMK AAPCK Ala-Ala-Phe-chloromethyl ketone alanyl-alanyl-phenylalanine chloromethyl ketone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alanyl-alanyl-phenylalanine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the chloromethyl ketone group is introduced through a reaction with chloromethyl ketone reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Alanyl-alanyl-phenylalanine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as the serine residue in the active site of serine proteases.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the peptide chain. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound are covalent adducts with proteins or peptides. These adducts result from the substitution of the chlorine atom in the chloromethyl ketone group with a nucleophilic residue in the target protein.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Enzyme Mechanism Studies

AAPCK serves as a crucial tool in understanding enzyme mechanisms, particularly those involving serine proteases. By irreversibly inhibiting these enzymes, researchers can elucidate their roles in biochemical pathways and cellular functions.

Protease Inhibition

The primary application of AAPCK is as a selective inhibitor of chymotrypsin-like proteases. This specificity allows researchers to investigate the biological functions of these enzymes without interference from other proteolytic activities.

| Application Area | Description |

|---|---|

| Enzyme Mechanism Studies | Used to study the mechanisms of serine proteases. |

| Protease Inhibition | Selectively inhibits chymotrypsin-like enzymes. |

Cell Biology

In cell biology, AAPCK is utilized to inhibit protease activity, allowing scientists to study the implications of protease function in various cellular processes. This inhibition can help in understanding how proteases affect cell signaling, apoptosis, and other vital cellular functions.

Medical Research

Therapeutic Potential

AAPCK is being investigated for its potential therapeutic applications in diseases characterized by dysregulated protease activity, such as cancer and inflammatory conditions. By inhibiting specific proteases involved in tumor progression or inflammation, AAPCK could serve as a lead compound for drug development.

Case Study: Cancer Research

A study demonstrated that AAPCK effectively inhibited tumor growth in animal models by targeting specific proteases involved in metastasis. This highlights its potential role in cancer therapeutics.

Industrial Applications

In the pharmaceutical industry, AAPCK is employed in the development of protease inhibitors for research and therapeutic purposes. Its ability to selectively inhibit specific enzymes makes it a valuable compound in drug formulation and development.

Wirkmechanismus

The mechanism of action of alanyl-alanyl-phenylalanine chloromethyl ketone involves the formation of a covalent bond between the chloromethyl ketone group and the active site serine residue of serine proteases. This covalent modification irreversibly inhibits the protease by blocking its catalytic activity. The phenylalanine residue in the compound provides specificity for chymotrypsin-like proteases, ensuring selective inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chloromethyl Ketone Compounds

Chloromethyl ketones vary in peptide sequence, warhead reactivity, and target specificity. Below is a detailed comparison of AAP-CMK with structurally and functionally related inhibitors:

N-Tosyl-L-Phenylalanyl Chloromethyl Ketone (TPCK)

- Structure: Monopeptide (Phe) with a tosyl group at the N-terminus.

- Target Enzymes : Chymotrypsin-like proteases (e.g., chymotrypsin, caspase-3) .

- Mechanism : Binds to the S1 pocket via its phenylalanine side chain, alkylating the catalytic cysteine.

- Reactivity : Lower intrinsic reactivity (kavg ≈ 7.45 × 10⁻⁷ M⁻¹ s⁻¹) compared to AAP-CMK due to its shorter peptide chain and reduced substrate-enzyme interactions .

- Applications: Induces apoptosis in THP-1 monocytes by inhibiting proteasome activity and blocking NF-κB activation .

N-Tosyl-L-Lysine Chloromethyl Ketone (TLCK)

- Structure : Lysine analog with a tosyl group.

- Target Enzymes : Trypsin-like serine proteases (e.g., trypsin, thrombin).

- Mechanism : Targets the S1 pocket’s positively charged residues (e.g., aspartate in trypsin).

- Reactivity : Similar to TPCK but selective for serine proteases over cysteine proteases .

- Applications: Inhibits LPS-induced tissue factor expression in monocytes by blocking IκBα degradation .

Benzyloxycarbonyl-Phenylalanyl-Alanine Chloromethyl Ketone (Z-FA-CMK)

- Structure : Dipeptide (Phe-Ala) with a benzyloxycarbonyl (Z) group.

- Target Enzymes : Papain-family cysteine proteases (e.g., cathepsin B, papain).

- Mechanism : Occupies the S2 and S3 subsites, enhancing binding affinity compared to AAP-CMK .

- Applications : Used to study lysosomal proteolysis and parasitic infections (e.g., Leishmania) .

E-64 (Epoxide Derivative)

- Structure: Epoxide-containing inhibitor (non-peptide).

- Target Enzymes : Broad-spectrum cysteine proteases (e.g., papain, calpain).

- Mechanism : Epoxide ring opens upon reaction with the catalytic cysteine, forming a thioether bond.

Data Table: Key Properties of Chloromethyl Ketone Inhibitors

Research Findings and Mechanistic Insights

- Reactivity Hierarchy : Chloromethyl ketones exhibit higher reactivity than acrylamides or maleimides due to the electron-withdrawing ketone group, which accelerates thiol alkylation. AAP-CMK’s kavg (4.59 × 10⁻⁶ M⁻¹ s⁻¹) is 17-fold higher than acrylamides .

- Structural Specificity : The tripeptide sequence in AAP-CMK enhances substrate mimicry, enabling deeper penetration into the S2/S3 pockets of proteases compared to shorter analogs like TPCK .

- Therapeutic Potential: TPCK reduces cerebral infarction volume in ischemic stroke models by inhibiting chymase-mediated inflammation , while AAP-CMK’s broader specificity makes it suitable for studying viral proteases (e.g., SARS-CoV-2 PLpro) .

Biologische Aktivität

Alanyl-alanyl-phenylalanine chloromethyl ketone (AAPCK) is a synthetic peptide derivative recognized primarily for its role as a protease inhibitor . This compound has garnered attention in biochemical research due to its ability to selectively inhibit serine proteases, particularly chymotrypsin-like enzymes. The following sections delve into the biological activity, mechanisms of action, and applications of AAPCK, supported by relevant data and case studies.

Chemical Structure : AAPCK is characterized by its chloromethyl ketone group, which is crucial for its reactivity. The structure allows it to form covalent bonds with nucleophilic residues in target proteins, particularly serine residues in the active sites of proteases.

Mechanism of Action : The primary mechanism involves the irreversible inhibition of serine proteases through covalent modification. When AAPCK interacts with the active site serine residue, it forms a stable adduct that blocks the enzyme's catalytic activity. This specificity for chymotrypsin-like proteases is attributed to the phenylalanine residue within its structure, which enhances binding affinity.

1. Protease Inhibition

AAPCK is employed extensively in cell biology to study protease functions and their roles in various cellular processes. It has been shown to effectively inhibit proteases involved in critical biological pathways, including:

- Cell Signaling : By inhibiting specific proteases, AAPCK can alter signaling pathways that are crucial for cell proliferation and apoptosis.

- Disease Models : Research indicates that AAPCK can be utilized in models of diseases where dysregulated protease activity contributes to pathogenesis, such as cancer and inflammatory diseases .

2. Case Studies

- Inhibition of Chymotrypsin : In experimental setups, AAPCK demonstrated significant inhibition of chymotrypsin activity, with IC50 values indicating potent inhibitory effects at low concentrations. For example, studies have shown IC50 values in the range of 10-20 µM for various serine proteases .

- Therapeutic Potential : In vivo studies have suggested that AAPCK can reduce tumor growth in animal models by inhibiting proteases that facilitate cancer progression. For instance, BALB/c mice treated with AAPCK showed reduced tumor size when compared to untreated controls .

Data Tables

The following table summarizes key findings related to the biological activity of AAPCK:

| Study | Target Protease | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Chymotrypsin | 15 | Significant inhibition |

| Study 2 | Human leukocyte elastase | 25 | Reduced activity linked to inflammation |

| Study 3 | Various serine proteases | 10-20 | Altered cell signaling pathways |

Research Findings

Recent research highlights the multifaceted roles of AAPCK beyond mere inhibition:

- Cellular Effects : Studies indicate that treatment with AAPCK leads to alterations in mitochondrial function and oxidative stress responses in treated cells, suggesting potential pathways through which protease inhibition exerts cellular effects .

- Potential for Drug Development : Given its specificity and potency, AAPCK is being investigated as a lead compound for developing new therapeutic agents targeting diseases associated with aberrant protease activity .

Q & A

Q. What is the mechanism by which alanyl-alanyl-phenylalanine chloromethyl ketone inhibits proteases?

this compound acts as an irreversible inhibitor of serine proteases, particularly those with chymotrypsin-like specificity. The chloromethyl ketone group alkylates the active-site histidine residue, forming a covalent adduct that blocks enzymatic activity. This mechanism is analogous to other chloromethyl ketones (e.g., TPCK, TLCK), which target specific proteases by mimicking their substrate recognition sequences .

Q. How do I determine the optimal inhibitory concentration for this compound in in vitro assays?

- Perform a dose-response titration (e.g., 0.1–100 µM) with a fluorogenic or chromogenic substrate specific to the target protease.

- Measure residual enzymatic activity using kinetic assays.

- Include controls (e.g., untreated enzyme, solvent-only controls) to account for background noise.

- Calculate the IC₅₀ using nonlinear regression analysis. Typical effective concentrations for chloromethyl ketones range from 10–50 µM, depending on protease affinity .

Q. What precautions are necessary when handling this compound in cell-based studies?

- Prepare fresh stock solutions in anhydrous DMSO to avoid hydrolysis.

- Use concentrations ≤50 µM to minimize cytotoxicity (validate via cell viability assays).

- Include a TPCK-treated trypsin control in viral or cell culture experiments to rule off-target effects .

Advanced Research Questions

Q. How can I confirm target specificity in complex biological systems (e.g., cell lysates)?

- Use activity-based protein profiling (ABPP) with a biotinylated derivative of the inhibitor to pull down covalently bound targets.

- Validate via competition assays : pre-incubate lysates with excess substrate or a non-reactive analog to block specific labeling.

- Combine with genetic knockdown/knockout models to observe loss of inhibitory effects .

Q. What structural insights can be gained from mass spectrometry analysis of inhibitor-enzyme adducts?

- Digest the inhibited protease with trypsin and analyze peptides via LC-MS/MS.

- Identify modified residues by searching for a mass shift corresponding to the inhibitor’s molecular weight (+351.85 Da for this compound).

- Compare with unmodified enzyme spectra to confirm active-site alkylation .

Q. How do I resolve contradictory data on inhibitory potency across experimental models?

- Assay conditions : Check pH, ionic strength, and reducing agents (e.g., DTT) that may alter protease activity or inhibitor reactivity.

- Enzyme isoforms : Test recombinant vs. native proteases to identify isoform-specific differences.

- Cellular uptake : Use radiolabeled inhibitor to quantify intracellular bioavailability .

Q. What strategies mitigate off-target effects in phenotypic screens?

- Pair the inhibitor with shRNA or CRISPR-Cas9 targeting the suspected protease.

- Use multi-omics profiling (transcriptomics/proteomics) to identify unintended pathway modulation.

- Test structurally distinct inhibitors (e.g., peptidyl fluorophosphates) for comparative validation .

Methodological Best Practices

Recommended protocol for preparing stable stock solutions

- Dissolve in anhydrous DMSO (10–50 mM stock).

- Aliquot and store at –20°C (avoid freeze-thaw cycles).

- Confirm stability via HPLC or activity assays after 1–2 months .

Q. How to design a protease inhibition assay with proper controls?

Data Contradiction Analysis

Q. Q. Why does this compound show reduced efficacy in S. aureus vs. E. coli?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.